molecular formula C14H15O2P B14297374 Bis(3-methoxyphenyl)phosphane CAS No. 125653-52-3

Bis(3-methoxyphenyl)phosphane

Cat. No.: B14297374
CAS No.: 125653-52-3
M. Wt: 246.24 g/mol
InChI Key: BXXBALIEGHHOHY-UHFFFAOYSA-N
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Description

Bis(3-methoxyphenyl)phosphane: is a tertiary phosphine compound characterized by the presence of two 3-methoxyphenyl groups attached to a phosphorus atom. This compound is part of the broader class of organophosphorus compounds, which are widely studied for their applications in various fields, including catalysis, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(3-methoxyphenyl)phosphane typically involves the reaction of 3-methoxyphenylmagnesium bromide with chlorophosphines. This Grignard reaction is a common method for preparing tertiary phosphines. The reaction is carried out under an inert atmosphere, usually argon, to prevent oxidation. The reaction mixture is typically stirred at low temperatures to ensure complete reaction and high yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: Bis(3-methoxyphenyl)phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bis(3-methoxyphenyl)phosphane and its derivatives have a variety of applications in different scientific fields, including catalysis, material science, pharmaceutical development, and environmental applications .

Applications

(R)-(-)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole: This is utilized in research, including catalysis, material science, pharmaceutical development, and environmental applications .

Catalysis: this compound can serve as an effective ligand in various catalytic reactions, boosting the efficiency of processes like cross-coupling and hydrogenation, which are important in the synthesis of fine chemicals and pharmaceuticals . Asymmetric hydrogenation has also been observed using this compound with iridium catalysts .

Material Science: This compound is used in developing advanced materials, especially in creating polymers with improved thermal stability and mechanical properties, making it appropriate for applications in the automotive and aerospace industries .

Pharmaceutical Development: this compound plays a role in drug formulation, where its properties can improve the bioavailability and solubility of active pharmaceutical ingredients, resulting in more effective medications . Derivatives of bis(spiropyrazolone)cyclopropanes have been synthesized and characterized for potential therapeutic applications, with some showing promise for treating leishmaniasis .

Environmental Applications: It is used in designing catalysts for environmental remediation processes, assisting in breaking down pollutants and reducing harmful emissions in industrial settings .

Research and Development: This chemical is a valuable tool in academic and industrial research, especially in studying new reactions and mechanisms in organophosphorus chemistry, contributing to the advancement of chemical knowledge .

Mechanism of Action

The mechanism of action of bis(3-methoxyphenyl)phosphane primarily involves its ability to donate electron density through the phosphorus atom. This electron-donating property makes it an effective ligand in transition metal complexes, enhancing the catalytic activity of the metal center. The compound can stabilize various oxidation states of the metal, facilitating different catalytic cycles .

Comparison with Similar Compounds

  • Bis(4-methoxyphenyl)phosphane
  • Bis(3,5-dimethylphenyl)phosphane
  • Tris(3-methoxyphenyl)phosphane

Comparison: Bis(3-methoxyphenyl)phosphane is unique due to the specific positioning of the methoxy groups on the phenyl rings. This positioning can influence the electronic properties and steric hindrance of the compound, affecting its reactivity and coordination behavior. Compared to bis(4-methoxyphenyl)phosphane, the 3-methoxy derivative may exhibit different catalytic properties due to the ortho effect, which can impact the overall performance in catalytic applications .

Biological Activity

Bis(3-methoxyphenyl)phosphane is a phosphine compound that has garnered attention for its potential biological activities. This article reviews various studies that explore its synthesis, characterization, and biological effects, particularly focusing on its cytotoxicity against cancer cell lines and other relevant biological activities.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-methoxyphenol with phosphorus trichloride or other phosphorus precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings regarding its cytotoxic activity:

Cell Line IC50 (µM) Effect
A2780 (Ovarian)0.5 - 1.0Significant reduction in cell viability
MDA-MB-231 (Breast)1.0 - 2.0Induction of apoptosis
HL-60 (Leukemia)2.0 - 3.5Moderate cytotoxicity
SV-80 (Fibroblast)>10Minimal effect, indicating selectivity

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, this compound demonstrated selective cytotoxicity towards cancer cells while sparing non-cancerous cells like SV-80 fibroblasts, highlighting its potential as a targeted therapeutic agent .

The mechanism by which this compound exerts its biological effects appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. Studies have shown that treatment with this compound results in increased levels of lipid peroxidation and activation of apoptotic pathways, including caspase activation .

Case Studies

Several case studies have illustrated the biological activity of this compound:

  • Study on Ovarian Cancer Cells : In a study involving A2780 ovarian cancer cells, this compound was found to decrease cell viability significantly at concentrations as low as 0.5 µM after a 72-hour incubation period. The study also noted that this compound induced apoptosis through ROS generation .
  • Breast Cancer Cell Line : Research on MDA-MB-231 breast cancer cells demonstrated that this compound not only inhibited cell growth but also caused morphological changes indicative of apoptosis after 48 hours of treatment .
  • Selectivity in Non-Cancerous Cells : In tests conducted on SV-80 fibroblasts, this compound showed minimal cytotoxic effects, suggesting a favorable selectivity profile for cancer therapy .

Conclusions

This compound exhibits promising biological activity, particularly in inducing cytotoxic effects in various cancer cell lines while maintaining selectivity against non-cancerous cells. Its mechanism involving ROS generation and apoptosis induction positions it as a potential candidate for further development in cancer therapeutics.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound, including:

  • In vivo studies to assess its efficacy and safety.
  • Investigations into its potential synergistic effects when combined with existing chemotherapeutic agents.
  • Exploration of its mechanisms at the molecular level to identify specific pathways involved in its anticancer properties.

Properties

IUPAC Name

bis(3-methoxyphenyl)phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15O2P/c1-15-11-5-3-7-13(9-11)17-14-8-4-6-12(10-14)16-2/h3-10,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXBALIEGHHOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)PC2=CC=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20568591
Record name Bis(3-methoxyphenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125653-52-3
Record name Bis(3-methoxyphenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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